methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate
Description
Methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate is a quinolinone-derived ester featuring a propanoate linker at the 1-position of the 4-oxoquinoline core. Its synthesis typically involves the alkylation of 4-quinolinone with methyl acrylate under controlled conditions, followed by purification via crystallization . The compound’s structure is confirmed using spectroscopic methods such as $^1$H NMR, $^13$C NMR, and mass spectrometry. Key properties include a molecular formula of $ \text{C}{13}\text{H}{13}\text{NO}_3 $ (for the unsubstituted variant) and a molecular weight of 247.25 g/mol. Derivatives of this compound, such as those substituted with halogens or alkoxy groups, are synthesized to modulate pharmacological activity and physicochemical properties .
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-oxoquinolin-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-17-13(16)7-9-14-8-6-12(15)10-4-2-3-5-11(10)14/h2-6,8H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKFRMXSOYMSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=CC(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Oxo Group: The oxo group at the 4-position can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Propanoate Chain: The propanoate chain can be attached through esterification reactions. This involves reacting the quinoline derivative with a suitable propanoic acid derivative in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxo or hydroxyl groups.
Reduction: Formation of hydroxyquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibit enzyme activity, or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinolinone derivatives are structurally diverse, with variations in substituents, linker groups, and heterocyclic appendages significantly influencing their biological and chemical profiles. Below is a detailed comparison of methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations
Methoxy (OMe): Methoxy groups (e.g., in $ \text{C}{14}\text{H}{15}\text{NO}_4 $) introduce electron-donating effects, which may stabilize the quinolinone ring and alter metabolic stability . Dual Substitution: Compounds like the 7-chloro-6-methoxy derivative ($ \text{C}{14}\text{H}{14}\text{ClNO}_4 $) combine steric and electronic effects, often leading to unique bioactivity profiles .
Linker Modifications :
- Replacement of the ester group with a hydrazide (e.g., compound 4 in ) or hydroxyamide (compound 5) alters hydrogen-bonding capacity and solubility. For instance, the hydrazide derivative ($ \text{C}{12}\text{H}{13}\text{N}3\text{O}2 $) is a key intermediate for synthesizing heterocyclic systems like oxadiazoles, which exhibit enhanced cytoactivity .
Antimicrobial activity has been observed in structurally analogous compounds (e.g., methylate cordyanhydride A from ), though direct comparisons are hindered by differences in core structures .
Synthetic Accessibility :
- The parent ester is synthesized in high yields (>85%) via base-catalyzed reactions, whereas derivatives require additional steps (e.g., nucleophilic substitution for halogenation or condensation for heterocycle formation) .
Biological Activity
Methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate is a synthetic compound belonging to the quinoline class, noted for its diverse biological activities, particularly in medicinal chemistry. This article examines its biological activity, including antimicrobial, antiviral, and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C12H11N O2
- Molecular Weight : Approximately 201.23 g/mol
The compound features a quinoline core with a propanoate side chain, contributing to its biological profile. The presence of the keto group at position 4 enhances its reactivity and interaction with biological macromolecules.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The quinoline structure can intercalate with DNA, inhibit enzyme activity, or modulate receptor function, leading to various biological effects.
Key mechanisms include:
- DNA Intercalation : Disruption of DNA replication in microbial cells.
- Enzyme Inhibition : Targeting specific enzymes involved in cellular processes.
- Receptor Modulation : Affecting receptor-mediated signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines. Notably, it has shown potent cytotoxicity against:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| A375 (Melanoma) | 8.2 |
| HCT116 (Colorectal) | 12.0 |
In particular, studies have demonstrated that the compound induces apoptosis through mechanisms involving reactive oxygen species (ROS) generation and lipid peroxidation, leading to autophagic cell death in cancer cells .
Study on Anticancer Mechanisms
A study investigated the effects of this compound on A375 melanoma cells. The treatment resulted in:
- Increased ROS levels.
- Induction of lipid peroxidation.
- Activation of autophagic pathways.
These findings highlight the compound's potential as an anticancer agent through oxidative stress mechanisms .
Antimicrobial Efficacy Assessment
Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed that it effectively inhibited bacterial growth at low concentrations, suggesting its potential use in treating bacterial infections .
Q & A
Q. What synthetic methodologies are recommended for the preparation of methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate?
The synthesis typically involves esterification of the corresponding carboxylic acid precursor or nucleophilic substitution reactions. For example:
- Esterification : React 3-(4-oxoquinolin-1(4H)-yl)propanoic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC/DMAP .
- Coupling Reactions : Utilize Mitsunobu conditions (e.g., DIAD, PPh₃) to link 4-oxoquinoline derivatives with methyl propiolate intermediates .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis or NMR (¹H/¹³C) .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) to confirm ester group integration (δ ~3.7 ppm for methyl ester) and quinoline ring protons (δ 7.5–8.5 ppm). ¹³C NMR to verify carbonyl (C=O) signals .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and identify impurities .
Q. What safety protocols should be followed when handling this compound?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis or oxidation .
- Handling : Use PPE (gloves, goggles), and work in a fume hood to avoid inhalation/contact. Dispose of waste via approved chemical protocols .
- Emergency Measures : Neutralize spills with sodium bicarbonate and adsorbents (vermiculite) .
Advanced Research Questions
Q. How can researchers design stability studies for this compound under stress conditions?
- Experimental Design : Use a split-plot factorial design to test degradation under heat (40–80°C), humidity (75% RH), and UV light. Analyze samples at intervals (0, 7, 14 days) via HPLC-MS to quantify degradation products (e.g., hydrolyzed acid or quinoline derivatives) .
- Data Interpretation : Apply Arrhenius kinetics to predict shelf-life and identify critical degradation pathways. Compare results with structurally similar esters (e.g., ethyl 3-oxo-3-arylpropanoates) to infer stability trends .
Q. How can contradictions in solubility data across studies be resolved?
- Standardization : Use USP/Ph. Eur. buffer systems (pH 1.2–7.4) for solubility measurements. For example, determine logP values via shake-flask method with octanol/water partitioning .
- Cross-Validation : Compare experimental solubility with computational predictions (e.g., COSMO-RS or Hansen solubility parameters) .
- Note : Discrepancies may arise from polymorphic forms or residual solvents; characterize batches via XRPD and GC-MS .
Q. What mechanistic approaches are suitable for studying the reactivity of this compound in nucleophilic substitutions?
- Kinetic Analysis : Conduct pseudo-first-order reactions with varying nucleophiles (e.g., amines, thiols) in DMF or THF. Monitor rate constants via UV-Vis spectroscopy or in-situ FTIR .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and identify electron-deficient sites (e.g., ester carbonyl or quinoline C4-oxo group) .
- Isotopic Labeling : Use ¹⁸O-labeled methanol in esterification to track oxygen incorporation via MS .
Q. How can researchers evaluate the biological activity of this compound in vitro?
- Target Identification : Screen against kinase or protease libraries (e.g., tyrosine kinases, HIV-1 protease) using fluorescence-based assays .
- Cytotoxicity : Test on HEK-293 or HepG2 cells via MTT assay (IC₅₀ determination). Include positive controls (e.g., doxorubicin) and validate via flow cytometry .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
Q. What computational strategies are effective for docking studies with this compound?
- Ligand Preparation : Generate 3D conformers (e.g., using OpenBabel) and optimize geometry at the PM6 level .
- Molecular Docking : Use AutoDock Vina to simulate binding to quinoline-targeted proteins (e.g., topoisomerase II). Validate poses via MD simulations (GROMACS, 100 ns) .
- SAR Analysis : Correlate docking scores (ΔG) with experimental IC₅₀ values to identify critical substituents .
Methodological Notes
- Data Contradictions : Conflicting solubility or stability data may arise from batch-specific impurities (e.g., residual acids). Always characterize batches via NMR and elemental analysis .
- Advanced Instrumentation : X-ray crystallography (single-crystal) is recommended for unambiguous structural confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
